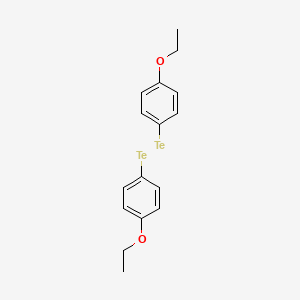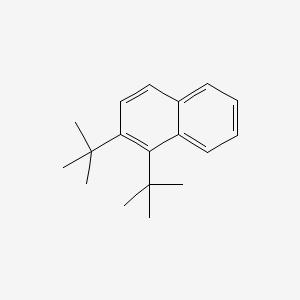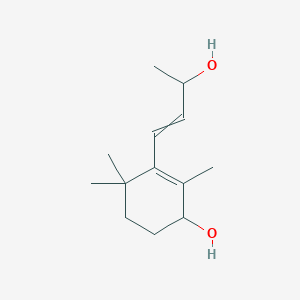
1-tert-Butyl-2,3-dimethoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2,3-dimethoxy-5-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, two methoxy groups, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,3-dimethoxy-5-methylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a dimethoxy-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-2,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-2,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-tert-Butyl-3,5-dimethylbenzene
- 2,5-di-tert-Butyl-1,4-dimethoxybenzene
Comparison: 1-tert-Butyl-2,3-dimethoxy-5-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and tert-butyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34582-29-1 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-tert-butyl-2,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C13H20O2/c1-9-7-10(13(2,3)4)12(15-6)11(8-9)14-5/h7-8H,1-6H3 |
InChI-Schlüssel |
BXIFJFCIGYUIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



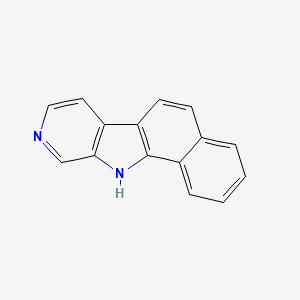
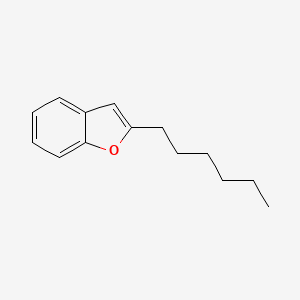
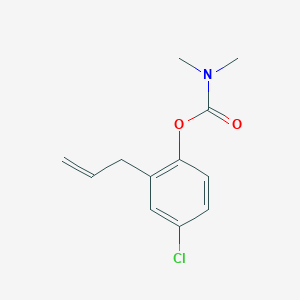


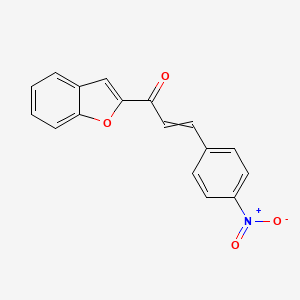
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
